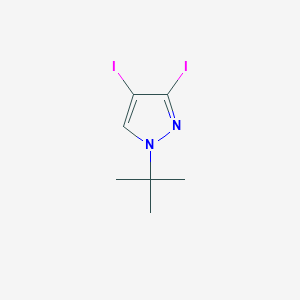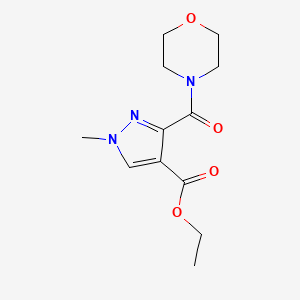![molecular formula C17H11Cl2F2N3O2 B10903323 1-[(2,6-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903323.png)
1-[(2,6-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and difluorophenyl groups attached to a pyrazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(2,6-dichlorophenoxy)methyl]-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the dichlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2,6-dichlorophenol in the presence of a base such as potassium carbonate.
Attachment of the difluorophenyl group: The final step involves the reaction of the intermediate with 2,5-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenoxy)methyl]-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-[(2,6-Dichlorophenoxy)methyl]-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-[(2,6-Dichlorophenoxy)methyl]-2,3,4,5,6-pentamethylbenzene: This compound shares the dichlorophenoxy group but differs in the aromatic ring structure.
1-[(2,6-Dichlorophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene: Similar in structure but contains a pentafluorobenzene ring instead of the pyrazole ring.
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One: This compound has a different core structure but shares the dichlorophenyl and difluorophenyl groups.
The uniqueness of 1-[(2,6-dichlorophenoxy)methyl]-N~3~-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11Cl2F2N3O2 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H11Cl2F2N3O2/c18-11-2-1-3-12(19)16(11)26-9-24-7-6-14(23-24)17(25)22-15-8-10(20)4-5-13(15)21/h1-8H,9H2,(H,22,25) |
InChI Key |
OETGGDDFFROSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide](/img/structure/B10903255.png)
![2-[(2-chlorophenyl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10903257.png)
![1,3-dimethyl-5-[(octylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10903262.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butoxyphenoxy)acetohydrazide](/img/structure/B10903268.png)

![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B10903279.png)
![4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B10903289.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide](/img/structure/B10903300.png)
![2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B10903302.png)
![2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate](/img/structure/B10903303.png)
![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903305.png)
![2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10903311.png)
![6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10903312.png)
